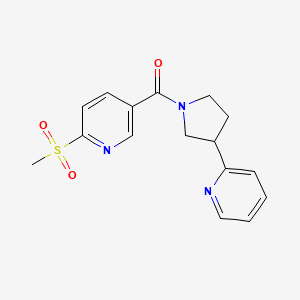

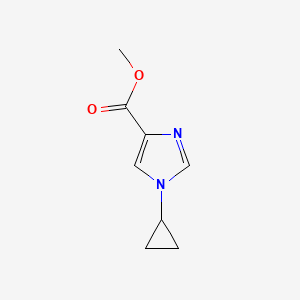

![molecular formula C15H16N2O4 B2489714 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797878-28-4](/img/structure/B2489714.png)

2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The exploration of novel compounds with potential biological activities is a critical area of research in medicinal chemistry. Compounds with complex oxazole and triazole moieties, such as the one you're interested in, are often investigated for their unique chemical and physical properties, which can lend them to a variety of applications in drug design and development.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, similar to your compound of interest, have been synthesized through cyclocondensation reactions, showcasing a method that might be relevant for your compound (Sher Ali et al., 2012).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as NMR and IR are pivotal in elucidating the molecular structure of synthesized compounds. For instance, the crystal structure of certain triazole compounds has been determined, providing insights into their molecular geometry and intermolecular interactions (Muhammad Naeem Ahmed et al., 2016).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and overall molecular structure. Studies on similar compounds have highlighted their potential as inhibitors for biological targets, indicating that your compound might also exhibit specific reactivities that could be explored for drug development purposes (G. Reddy & Κ. Rao, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

This compound has been a focal point in the synthesis of various derivatives with significant antimicrobial properties. For example, researchers have synthesized 2-imino-5-[(Z)-1-(4-methylphenyl)methylidene]-3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones, which exhibited potent inhibitory activity against Gram-positive bacteria, such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus, and Gram-negative bacteria, including Proteus vulgaris, Salmonella typhimurium, and Escherichia coli. These findings suggest the potential of this chemical scaffold in the development of new antimicrobial agents (Reddy, S., Rao, L. S., Devi, M. V., Kumar, G. R., & Nagaraj, A., 2010).

Cyclization Reactions and New Derivative Formation

The compound has also been used in cyclization reactions to produce novel derivatives. For instance, cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate leads to the formation of 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives, respectively. These findings highlight the versatility of the compound in synthesizing a wide range of biologically relevant molecules (Shikhaliev, K., Shestakov, A. S., Medvedeva, S., & Gusakova, N., 2008).

Synthesis of Oxazoles and Azetidines

Further research has explored the synthesis of 2,4,5-trisubstituted oxazoles from alpha-methylene ketones, demonstrating the chemical flexibility and utility of this compound in organic synthesis. This process involves nitrosation, condensation with aldehydes, and reduction with zinc in acetic acid, showing its application in generating complex structures from simple precursors (Cai, X.-h., Yang, H.-j., & Zhang, G., 2005).

Inhibition of Aldose Reductase

The compound has been implicated in the synthesis of iminothiazolidin-4-one acetate derivatives evaluated as aldehyde reductase and aldose reductase inhibitors. This research suggests potential therapeutic applications in the treatment of diabetic complications, highlighting the compound's relevance in medical chemistry (Ali, S., Saeed, A., Abbas, N., Shahid, M., Bolte, M., & Iqbal, J., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that oxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the substitution pattern in the oxazole derivatives . The interaction with the target can lead to changes in the target’s function, which can result in various biological effects.

Biochemical Pathways

Oxazole derivatives have been found to affect a variety of biochemical pathways, leading to their wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Result of Action

The wide spectrum of biological activities exhibited by oxazole derivatives suggests that they can have a variety of effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

Oxazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific substitution pattern in the oxazole derivatives .

Cellular Effects

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects .

Molecular Mechanism

The molecular mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate is not well-established. It is known that oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Eigenschaften

IUPAC Name |

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-3-5-12(6-4-10)8-15(19)20-9-14(18)16-13-7-11(2)21-17-13/h3-7H,8-9H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIAPTPRTYIDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)

![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)